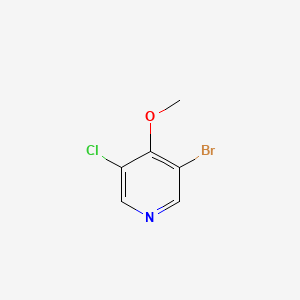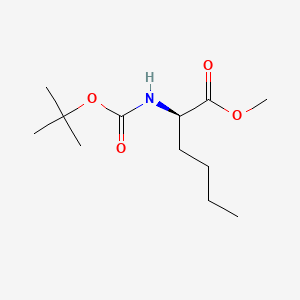
(R)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Reduction: Reducing the ester to form an alcohol.
Substitution: Replacing the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, different substituted products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for biologically active molecules.
Medicine: Potential use in drug development and formulation.
Industry: Utilized in the production of fragrances and flavorings.
Mécanisme D'action
The mechanism by which (R)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate exerts its effects depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The stereochemistry of the compound may also play a role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R)-2-aminopropanoate
- Methyl (2R)-2-hydroxyhexanoate
- Methyl (2R)-2-methylhexanoate
Comparison
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its specific functional groups and stereochemistry. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
116611-59-7 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.319 |
Nom IUPAC |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m1/s1 |
Clé InChI |
ROZBCRMGQFLYFJ-SECBINFHSA-N |
SMILES |
CCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Synonymes |
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


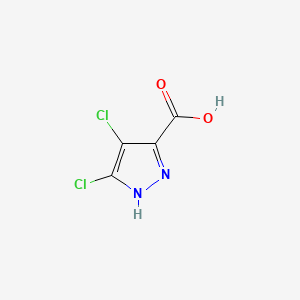
![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)
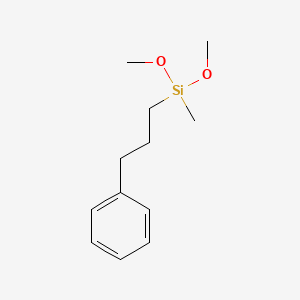
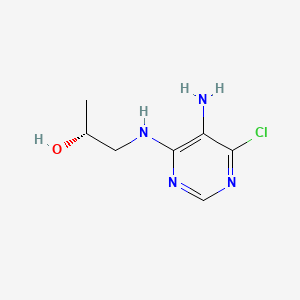
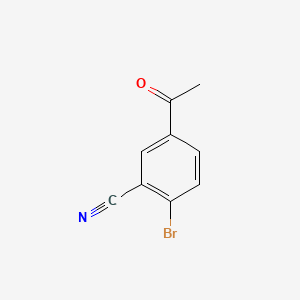
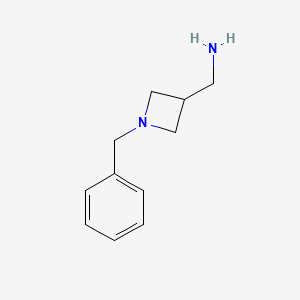
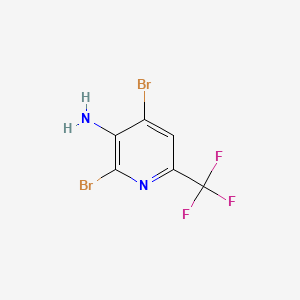
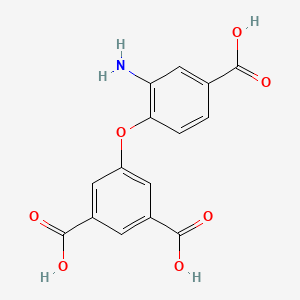
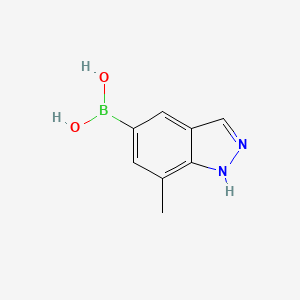
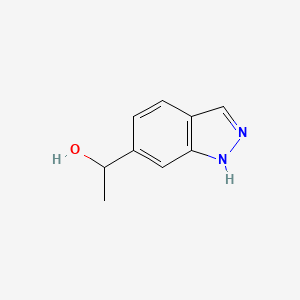
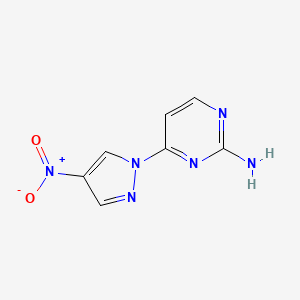

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)
